molecular formula C17H12N2O3S2 B2446483 (Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 130955-61-2

(Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B2446483
CAS No.: 130955-61-2
M. Wt: 356.41
InChI Key: LIEBZWMQVJUSPW-GDNBJRDFSA-N
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Description

(Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O3S2 and its molecular weight is 356.41. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Structural Analysis : (Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one has been synthesized and analyzed for its molecular structure. The compound shows a non-planar structure with significant intermolecular hydrogen bonding (Benhalima et al., 2011).

Supramolecular Self-Assembly

  • Supramolecular Assemblies : This compound exhibits interesting supramolecular assemblies in solid-state, analyzed through Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) surfaces (Andleeb et al., 2017).

Spectroscopic Characterization

  • Spectroscopic Studies : Extensive spectroscopic characterization using FT-IR and NMR, along with density functional theory calculations, provide insights into the vibrational frequencies and molecular orbitals of the compound (Djafri et al., 2020).

Antimicrobial and Anticancer Evaluation

  • Antimicrobial and Anticancer Potentials : Studies have shown that derivatives of 4-thiazolidinone exhibit antimicrobial and anticancer activities. These compounds have been synthesized and evaluated for their efficacy against various microbial strains and cancer cell lines (Deep et al., 2016).

Anticonvulsant Properties

  • Potential Anticonvulsant Agent : Research has explored the anticonvulsant properties of this compound, showing its potential as a promising anticonvulsant agent without related psychotropic effects (Mishchenko et al., 2021).

Enzyme Inhibition and Therapeutic Applications

  • Enzyme Inhibition for Therapeutic Uses : The compound has been studied for its ability to inhibit certain enzymes, indicating its potential application in the treatment of neurological or oncological disorders (Bourahla et al., 2021).

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c1-11-5-4-7-13(9-11)18-16(20)15(24-17(18)23)10-12-6-2-3-8-14(12)19(21)22/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBZWMQVJUSPW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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